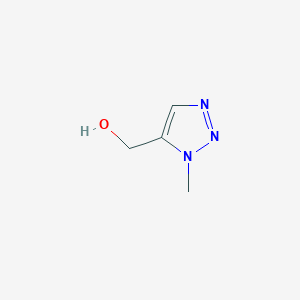
(S)-Tetrahydro-2H-pyran-3-OL
Overview
Description
(S)-Tetrahydro-2H-pyran-3-OL is a chiral compound with a molecular formula of C5H10O2 It is a cyclic ether with a hydroxyl group attached to the third carbon of the tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: (S)-Tetrahydro-2H-pyran-3-OL can be synthesized through several methods. One common approach involves the reduction of 3-hydroxytetrahydropyran using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran under controlled temperature conditions to ensure the selective formation of the (S)-enantiomer.
Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic hydrogenation of 3-hydroxytetrahydropyran. This method utilizes a chiral catalyst to achieve high enantioselectivity. The process is optimized for large-scale production, ensuring high yield and purity of the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions: (S)-Tetrahydro-2H-pyran-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like pyridinium chlorochromate or Jones reagent.
Reduction: The compound can be further reduced to form tetrahydropyran by using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate, Jones reagent, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, and thiols under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of tetrahydropyran-3-one.
Reduction: Formation of tetrahydropyran.
Substitution: Formation of various substituted tetrahydropyran derivatives.
Scientific Research Applications
(S)-Tetrahydro-2H-pyran-3-OL has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural products.
Biology: The compound serves as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with chiral centers.
Industry: The compound is used in the production of fine chemicals, flavors, and fragrances due to its unique structural properties.
Mechanism of Action
The mechanism of action of (S)-Tetrahydro-2H-pyran-3-OL involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound’s chiral nature allows it to interact selectively with chiral receptors and enzymes, modulating their function and leading to specific biological effects.
Comparison with Similar Compounds
Tetrahydro-2H-pyran-3-OL: The non-chiral version of the compound.
Tetrahydropyran: A structurally similar compound without the hydroxyl group.
3-Hydroxytetrahydropyran: The precursor used in the synthesis of (S)-Tetrahydro-2H-pyran-3-OL.
Comparison: this compound is unique due to its chiral center, which imparts specific stereochemical properties. This distinguishes it from its non-chiral counterparts and makes it valuable in asymmetric synthesis and chiral drug development. The presence of the hydroxyl group also enhances its reactivity and versatility in chemical reactions compared to tetrahydropyran.
Properties
IUPAC Name |
(3S)-oxan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c6-5-2-1-3-7-4-5/h5-6H,1-4H2/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHDLTOUYJMTTTM-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](COC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20482682 | |
| Record name | (S)-TETRAHYDRO-2H-PYRAN-3-OL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20482682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72886-97-6 | |
| Record name | (S)-TETRAHYDRO-2H-PYRAN-3-OL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20482682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,9-Dibromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone](/img/structure/B1313766.png)


![1-(pyridin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1313778.png)



![Pentafluoro[(triisopropylsilyl)ethynyl]sulfur](/img/structure/B1313789.png)






